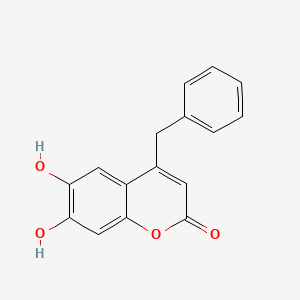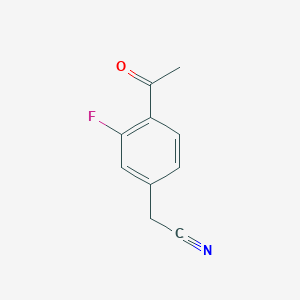![molecular formula C13H16N2 B15332721 1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B15332721.png)
1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole is a chemical compound with a complex structure and diverse applications in scientific research and industry. This compound is characterized by its unique molecular arrangement, which includes a phenyl ring substituted with two methyl groups and an imidazole ring.
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring, in particular, plays a crucial role in binding to enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole is compared to other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring but differ in their substituents and overall structure.
Phenyl derivatives: Compounds with phenyl rings substituted with different functional groups.
The uniqueness of this compound lies in its specific combination of the phenyl and imidazole rings, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-[1-(2,3-dimethylphenyl)ethyl]imidazole |
InChI |
InChI=1S/C13H16N2/c1-10-5-4-6-13(11(10)2)12(3)15-8-7-14-9-15/h4-9,12H,1-3H3 |
InChI Key |
UCQCCXGGSUKZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)N2C=CN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


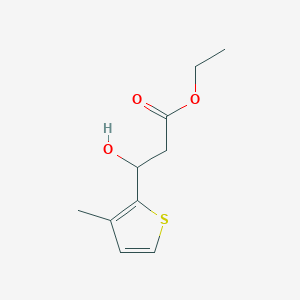
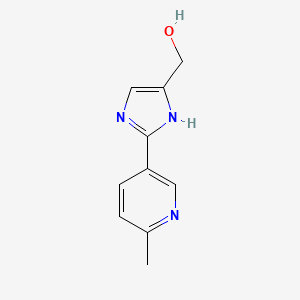
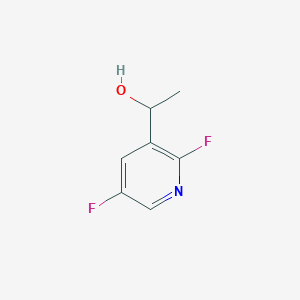
![3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332663.png)
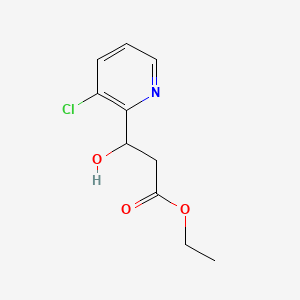
![2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15332680.png)
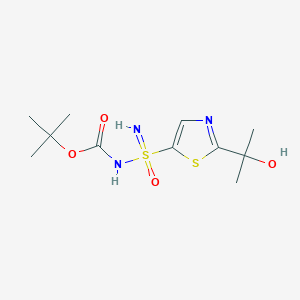
![Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B15332697.png)
![2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)
![5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole](/img/structure/B15332710.png)
![6-Methoxypyrazolo[1,5-A]pyridin-5-amine](/img/structure/B15332714.png)

